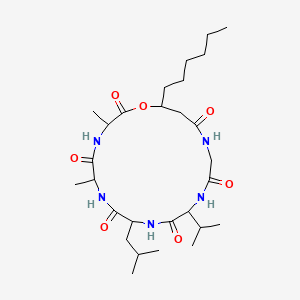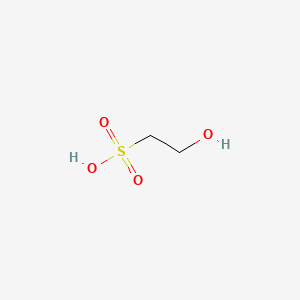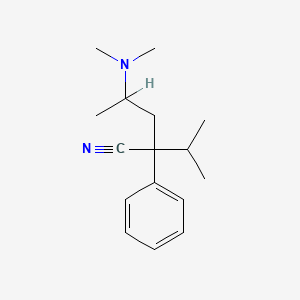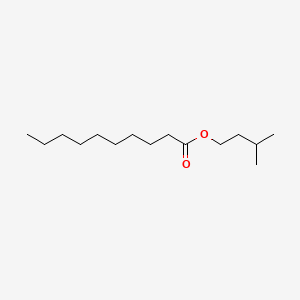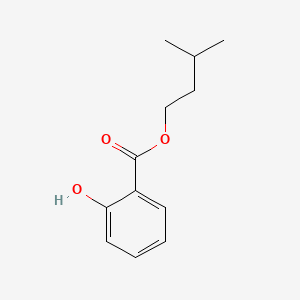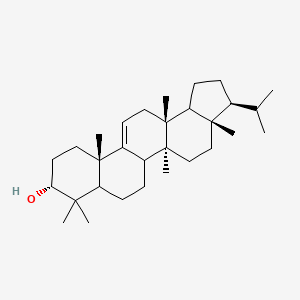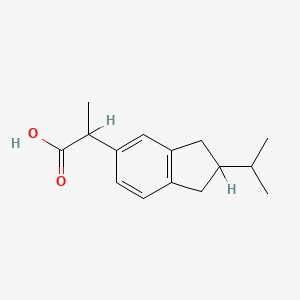
Isoprofen
Übersicht
Beschreibung
ISOPROFEN is a nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. It is commonly used to relieve pain, reduce fever, and alleviate inflammation. This compound is known for its effectiveness in treating conditions such as arthritis, menstrual pain, and other musculoskeletal disorders.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von ISOPROFEN umfasst in der Regel die folgenden Schritte:
Friedel-Crafts-Acylierung: Benzol wird in Gegenwart von Aluminiumtrichlorid mit Isobutyrylchlorid acyliert, um Isobutylbenzol zu bilden.
Darzens-Reaktion: Isobutylbenzol wird dann einer Darzens-Reaktion unterzogen, um einen α, β-Epoxyester zu bilden.
Hydrolyse und Decarboxylierung: Der Epoxyester wird hydrolysiert und decarboxyliert, um das Aldehyd-Zwischenprodukt zu ergeben.
Carbonylierung: Das Aldehyd wird dann in Gegenwart eines Palladiumkatalysators mit Kohlenmonoxid carbonyliert, um this compound zu bilden.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt häufig unter Verwendung der kontinuierlichen Flusschemie, um die Effizienz und Ausbeute zu verbessern. Diese Methode ermöglicht eine bessere Kontrolle der Reaktionsbedingungen und verringert das Risiko von Nebenreaktionen .
Arten von Reaktionen:
Oxidation: this compound kann einer Oxidation unterzogen werden, um Hydroxyderivate zu bilden.
Reduktion: Die Reduktion von this compound kann zur Bildung von Alkoholderivaten führen.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere an elektrophilen aromatischen Substitutionen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Nitriermittel werden für Substitutionsreaktionen verwendet.
Hauptprodukte:
Oxidation: Hydroxyderivate von this compound.
Reduktion: Alkoholderivate.
Substitution: Halogenierte oder nitrierte this compound-Derivate.
Wissenschaftliche Forschungsanwendungen
ISOPROFEN hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung bei der Untersuchung der Synthese von NSAR und Reaktionsmechanismen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Entzündungswege.
Medizin: Ausgiebig untersucht auf seine therapeutischen Wirkungen bei der Behandlung von Schmerzen, Entzündungen und Fieber.
Industrie: Wird bei der Entwicklung neuer pharmazeutischer Formulierungen und Arzneimittelverabreichungssysteme eingesetzt
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es das Enzym Cyclooxygenase (COX) hemmt, das an der Synthese von Prostaglandinen beteiligt ist. Prostaglandine sind Mediatoren von Schmerzen, Entzündungen und Fieber. Durch die Hemmung von COX reduziert this compound die Produktion von Prostaglandinen und lindert so Schmerzen und Entzündungen .
Ähnliche Verbindungen:
Ibuprofen: Ein weiteres weit verbreitetes NSAR mit ähnlichen analgetischen und entzündungshemmenden Eigenschaften.
Naproxen: Bekannt für seine längere Wirkdauer im Vergleich zu this compound.
Diclofenac: Wirksamer, aber mit einem höheren Risiko für gastrointestinale Nebenwirkungen verbunden.
Einzigartigkeit von this compound: this compound zeichnet sich durch sein ausgewogenes Profil an Wirksamkeit und Sicherheit aus. Es bietet eine wirksame Schmerzlinderung mit einem relativ geringeren Risiko für gastrointestinale Nebenwirkungen im Vergleich zu anderen NSAR .
Wirkmechanismus
ISOPROFEN exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain, inflammation, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Vergleich Mit ähnlichen Verbindungen
Ibuprofen: Another widely used NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: Known for its longer duration of action compared to ISOPROFEN.
Diclofenac: More potent but associated with higher risks of gastrointestinal side effects.
Uniqueness of this compound: this compound is unique in its balanced profile of efficacy and safety. It provides effective pain relief with a relatively lower risk of gastrointestinal side effects compared to other NSAIDs .
Eigenschaften
CAS-Nummer |
57144-56-6 |
|---|---|
Molekularformel |
C15H20O2 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
2-(2-propan-2-yl-2,3-dihydro-1H-inden-5-yl)propanoic acid |
InChI |
InChI=1S/C15H20O2/c1-9(2)13-7-12-5-4-11(6-14(12)8-13)10(3)15(16)17/h4-6,9-10,13H,7-8H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
RYDUZJFCKYTEHX-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC2=C(C1)C=C(C=C2)C(C)C(=O)O |
Kanonische SMILES |
CC(C)C1CC2=C(C1)C=C(C=C2)C(C)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-(2-isopropyl-5-indanyl)propionic acid 2-(2-isopropyl-5-indanyl)propionic acid, (R-(R*,R*))-isomer 2-(2-isopropyl-5-indanyl)propionic acid, (R-(R*,S*))-isomer 2-(2-isopropyl-5-indanyl)propionic acid, (S-(R*,S*))-isomer 2-(2-isopropyl-5-indanyl)propionic acid, sodium salt 2-(2-isopropylindan-5-yl)propionic acid UP 517-03 UP-517-03 UP-51703 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

